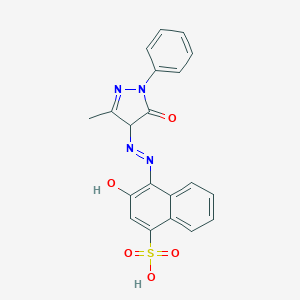
1-Naphthalenesulfonic acid, 4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenesulfonic acid, 4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-hydroxy- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as Sudan IV, and it is a synthetic dye that is used in various applications, including staining biological samples, coloring textiles, and as a food additive. Sudan IV is a red-colored powder that is soluble in organic solvents and has a molecular weight of 408.5 g/mol.
Mechanism Of Action
The mechanism of action of Sudan IV involves its ability to bind to lipids, including triglycerides and cholesterol, in biological samples. This binding results in the formation of a colored complex that can be visualized using various techniques, including microscopy and spectrophotometry.
Biochemical And Physiological Effects
Sudan IV has been shown to have various biochemical and physiological effects. Studies have shown that Sudan IV can induce lipid peroxidation, which can lead to oxidative stress and cell damage. Additionally, Sudan IV has been shown to have cytotoxic effects on various cell lines, including human hepatoma cells and human breast cancer cells.
Advantages And Limitations For Lab Experiments
Sudan IV has several advantages and limitations when used in lab experiments. One of the advantages of Sudan IV is its ability to selectively stain lipids in biological samples. This property makes it a useful tool in lipid research. However, Sudan IV has limitations, including its toxicity and potential for inducing oxidative stress and cell damage.
Future Directions
There are several future directions for research involving Sudan IV. One area of research is the development of new staining agents that are less toxic and have fewer side effects than Sudan IV. Additionally, research can be conducted to investigate the potential therapeutic applications of Sudan IV, including its use in cancer treatment. Finally, further studies can be conducted to elucidate the mechanism of action of Sudan IV and its effects on cellular processes.
Synthesis Methods
The synthesis of Sudan IV involves the reaction of 1-naphthalenesulfonic acid with diazonium salt of 4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazole-4-amine. The reaction is carried out in the presence of sodium nitrite and hydrochloric acid. The product is then purified using various techniques, including recrystallization, chromatography, and distillation.
Scientific Research Applications
Sudan IV has been widely used in scientific research for various applications. One of the most common uses of Sudan IV is as a staining agent for biological samples. This compound is used to stain lipids, including triglycerides and cholesterol, in tissues and cells. Sudan IV is also used in the textile industry as a dye for synthetic fibers. Additionally, Sudan IV has been used as a food additive to color fats and oils.
properties
CAS RN |
14954-75-7 |
|---|---|
Product Name |
1-Naphthalenesulfonic acid, 4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-hydroxy- |
Molecular Formula |
C20H16N4O5S |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
3-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H16N4O5S/c1-12-18(20(26)24(23-12)13-7-3-2-4-8-13)21-22-19-15-10-6-5-9-14(15)17(11-16(19)25)30(27,28)29/h2-11,18,25H,1H3,(H,27,28,29) |
InChI Key |
SMWFPWCQIMMAHI-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NN(C(=O)C1NN=C2C3=CC=CC=C3C(=CC2=O)S(=O)(=O)O)C4=CC=CC=C4 |
SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)O)O)C4=CC=CC=C4 |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)O)O)C4=CC=CC=C4 |
Other CAS RN |
14954-75-7 |
synonyms |
4-[[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol)-4-yl]azo]-3-hydroxy-1-naphthalenesulfonic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



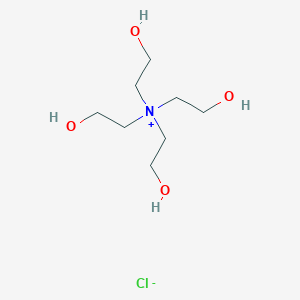

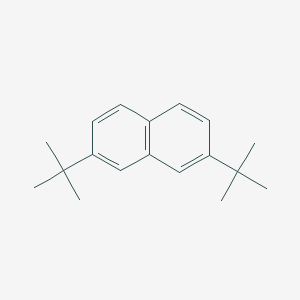
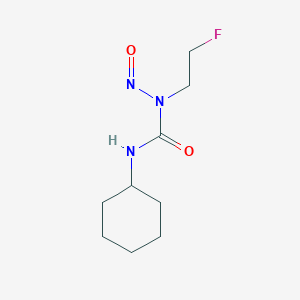

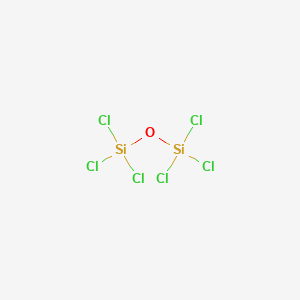
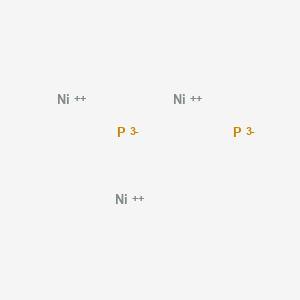


![2-Methyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B76779.png)
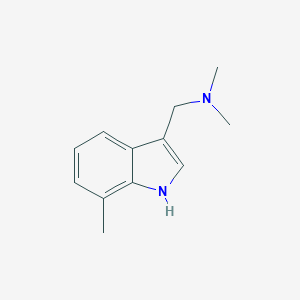
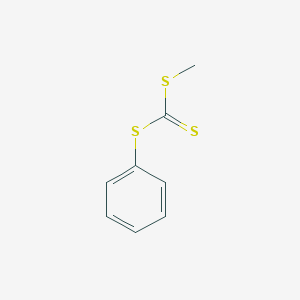
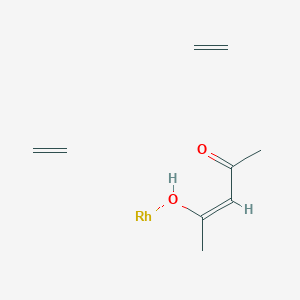
![Thiazolo[4,5-b]pyridine-2,5-diamine](/img/structure/B76785.png)